molecular formula C18H26N2O5 B11774964 benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate

benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate

Cat. No.: B11774964
M. Wt: 350.4 g/mol
InChI Key: VGERQFJWWLEZNA-UHFFFAOYSA-N
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Description

Benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate: is a complex organic compound that features a benzyl group, an oxetane ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate typically involves multiple steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Carbamate Group: This step involves the reaction of the oxetane derivative with an isocyanate to form the carbamate group.

    Attachment of the Benzyl Group:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Biology:

    Bioconjugation: The carbamate group can be used to link the compound to biomolecules, facilitating studies in biochemistry and molecular biology.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The oxetane ring and carbamate group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

  • Benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]methyl]carbamate
  • Benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]propyl]carbamate

Comparison:

  • Structural Differences: The primary difference lies in the length and nature of the alkyl chain connecting the oxetane ring to the benzyl group.
  • Reactivity: These structural differences can influence the compound’s reactivity and interaction with biological targets.
  • Applications: While all these compounds may have similar applications, their efficacy and specificity can vary based on their structure.

This detailed article provides a comprehensive overview of benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its therapeutic potential.

The compound's molecular formula is C23H34N2O8C_{23}H_{34}N_{2}O_{8}, with a molecular weight of approximately 466.53 g/mol. The structure features a carbamate functional group, which is known for its role in biological activity, particularly in drug design and development.

PropertyValue
Molecular FormulaC23H34N2O8
Molecular Weight466.53 g/mol
LogP5.65
Polar Surface Area111.68 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carbamate moiety can influence enzyme activity and receptor binding, making it a candidate for further pharmacological investigation.

Enzyme Inhibition

Research indicates that compounds with similar structures have shown promise as enzyme inhibitors. For instance, carbamate derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This suggests that this compound may possess similar inhibitory properties, potentially impacting cognitive functions.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry examined the anticancer properties of carbamate derivatives. It was found that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Neuroprotective Effects : Another research effort focused on the neuroprotective effects of related compounds in models of neurodegenerative diseases. These studies suggested that the compounds could mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in diseases such as Alzheimer's .
  • Antimicrobial Properties : A recent investigation into the antimicrobial activity of similar carbamate compounds revealed significant efficacy against both Gram-positive and Gram-negative bacteria. The studies indicated that these compounds disrupt bacterial cell membranes, leading to cell death .

Properties

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate

InChI

InChI=1S/C18H26N2O5/c1-17(2,3)25-16(22)20-18(12-23-13-18)9-10-19-15(21)24-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

VGERQFJWWLEZNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)CCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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